Cas no 266686-81-1 ((αS,1R,3aS,4E,7aR)-4-(4S,6R)-4,6-Bis-(tert-butyldimethylsilyl)oxy-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzocthien-1-ylmethyleneoctahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde)

(αS,1R,3aS,4E,7aR)-4-(4S,6R)-4,6-Bis-(tert-butyldimethylsilyl)oxy-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzocthien-1-ylmethyleneoctahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde structure
266686-81-1 structure
Nom du produit:(αS,1R,3aS,4E,7aR)-4-(4S,6R)-4,6-Bis-(tert-butyldimethylsilyl)oxy-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzocthien-1-ylmethyleneoctahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde
Numéro CAS:266686-81-1
Le MF:C34H60O5SSi2
Mégawatts:637.073211669922
CID:67349
PubChem ID:117590622

(αS,1R,3aS,4E,7aR)-4-(4S,6R)-4,6-Bis-(tert-butyldimethylsilyl)oxy-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzocthien-1-ylmethyleneoctahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde Propriétés chimiques et physiques

Nom et identifiant

    • 4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde
    • (αS,1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-Bis-[(tert-butyldimethylsilyl)oxy]-1,3,4,5,6,7-hexahydro-2,2-diox
    • (αS,1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-Bis-[(tert-butyldimethylsilyl)oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-...
    • (αS,1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-Bis-[(tert-butyldimethylsilyl)oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde
    • 1H-Indene-1-acetaldehyde, 4-[[(4S,6R)-4,6-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-α,7a-dimethyl-, (αS,1R,3aS,4E,7aR)-
    • 4-(((4S,6R)-4,6-BIS(((TERT-BUTYL)DIMETHYLSILYL)OXY)-1,3,4,5,6,7-HEXAHYDRO-2,2-DIOXIDOBENZO(C)THIEN-1-YL)METHYLENE)OCTAH...
    • 4-[[(4S,6R)-4,6-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-a,7a-dimethyl-,(aS,1R,3aS,4E,7aR)-1H-Indene-1-acetaldehyde
    • 4-[[(4S,6R)-4,6-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-a,7a-dimethyl-, (aS,1R,3aS,4E,7aR)- 1H-Indene-1-acetaldehyde
    • AC-26375
    • BCP27844
    • (2S)-2-[(1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
    • 266686-81-1
    • (alphaS,1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-Bis-[(tert-butyldimethylsilyl)oxy]-1,3,4,5,6,7-hexahydro-2,2-diox
    • AKOS025401851
    • 4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-a,7a-dimethyl-1H-indene-1-
    • (alphaS,1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde
    • (αS,1R,3aS,4E,7aR)-4-(4S,6R)-4,6-Bis-(tert-butyldimethylsilyl)oxy-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzocthien-1-ylmethyleneoctahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde
    • Piscine à noyau: 1S/C34H60O5SSi2/c1-22-13-14-24(27-16-15-26(32(22)27)23(2)20-35)17-31-28-18-25(38-41(9,10)33(3,4)5)19-30(29(28)21-40(31,36)37)39-42(11,12)34(6,7)8/h17,20,22-23,25-27,30-32H,13-16,18-19,21H2,1-12H3/t22-,23?,25-,26?,27?,30+,31?,32?/m1/s1
    • La clé Inchi: ZARWZJUOPFZIOB-XCBWITLLSA-N
    • Sourire: C[C@H](C=O)[C@H]1CC[C@H]2/C(=C/C3C4=C(CS3(=O)=O)[C@H](C[C@@H](C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)/CCC[C@]12C

Propriétés calculées

  • Qualité précise: 636.37000
  • Masse isotopique unique: 636.36999925g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 42
  • Nombre de liaisons rotatives: 9
  • Complexité: 1210
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 78Ų

Propriétés expérimentales

  • Dense: 1.06
  • Point d'ébullition: 652.5 °C at 760 mmHg
  • Point d'éclair: 348.4 °C
  • Indice de réfraction: 1.514
  • Le PSA: 78.05000
  • Le LogP: 9.71320

(αS,1R,3aS,4E,7aR)-4-(4S,6R)-4,6-Bis-(tert-butyldimethylsilyl)oxy-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzocthien-1-ylmethyleneoctahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
B415830-25mg
(αS,1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-Bis-[(tert-butyldimethylsilyl)oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde
266686-81-1
25mg
$ 1487.00 2023-04-18
TRC
B415830-2.5mg
(αS,1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-Bis-[(tert-butyldimethylsilyl)oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde
266686-81-1
2.5mg
$ 190.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503629-2.5mg
(αS,1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-Bis-[(tert-butyldimethylsilyl)oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde,
266686-81-1
2.5mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-503629-2.5 mg
(αS,1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-Bis-[(tert-butyldimethylsilyl)oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-α,7a-dimethyl-1H-indene-1-acetaldehyde,
266686-81-1
2.5 mg
¥2,708.00 2023-07-11

Articles recommandés

Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd